REACTION_CXSMILES
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[CH3:1][N:2]([CH3:7])[CH2:3][CH2:4][CH2:5][OH:6].[C:8](OC(=O)C)(=[O:10])[CH3:9]>>[N:2]([CH2:3][CH2:4][CH2:5][O:6][C:8]([CH3:9])=[O:10])([CH3:7])[CH3:1]
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Name
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Quantity
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14.4 g
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Type
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reactant
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Smiles
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CN(CCCO)C
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Name
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|
Quantity
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14.3 g
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Type
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reactant
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Smiles
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C(C)(=O)OC(C)=O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Name
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Type
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Smiles
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N(C)(C)CCCOC(=O)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |